Fibrin
描述
Fibrin is a fibrous, non-globular protein that plays a crucial role in blood clotting. It is formed from fibrinogen, a soluble protein produced by the liver and found in blood plasma. When tissue damage results in bleeding, fibrinogen is converted into this compound by the action of thrombin, a clotting enzyme. This compound molecules then combine to form long this compound threads that entangle platelets, building up a spongy mass that gradually hardens and contracts to form the blood clot .
作用机制
Target of Action
Fibrin, also known as Factor Ia, is a fibrous, non-globular protein that plays a crucial role in the clotting of blood . Its primary targets are fibrinogen , a soluble protein produced by the liver and found in blood plasma, and platelets , which are small blood cells that aid in the clotting process .
Mode of Action
When tissue damage results in bleeding, the protease thrombin acts on fibrinogen, converting it into this compound . This conversion causes fibrinogen to polymerize, forming long strands of tough, insoluble protein . These this compound strands, together with platelets, form a hemostatic plug or clot over the wound site . The platelets have thrombin receptors on their surfaces that bind serum thrombin molecules, which in turn convert soluble fibrinogen in the serum into this compound at the wound site .
Biochemical Pathways
The formation of this compound is a key part of the coagulation cascade, a complex biochemical pathway that leads to blood clotting . This compound is formed after thrombin cleavage of fibrinopeptide A (FPA) from fibrinogen Aalpha-chains, thus initiating this compound polymerization . Double-stranded fibrils form through end-to-middle domain (D:E) associations, and concomitant lateral fibril associations and branching create a clot network . Factor XIII completes the cross-linking of this compound so that it hardens and contracts . The cross-linked this compound forms a mesh atop the platelet plug that completes the clot .
Pharmacokinetics
Plasmin is a proteolytic enzyme that breaks cross-links between this compound molecules, providing the structural integrity of blood clots . The three major classes of fibrinolytic drugs - tissue plasminogen activator (tPA), streptokinase (SK), and urokinase (UK) - all effectively dissolve blood clots but differ in their mechanisms, altering their selectivity for this compound clots .
Result of Action
The primary result of this compound’s action is the formation of a blood clot, which serves to prevent excessive bleeding following tissue damage . The clot is a spongy mass that gradually hardens and contracts to form a stable structure . This clotting process is crucial for maintaining hemostasis, the balance between bleeding and clotting .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, the presence of thrombin, a clotting enzyme, is necessary for the conversion of fibrinogen to this compound . Additionally, the process of this compound formation and clotting can be affected by conditions such as liver disease, which can lead to a decrease in the production of this compound’s inactive precursor, fibrinogen . Hereditary abnormalities of fibrinogen can also impact the effectiveness of this compound’s action .
生化分析
Biochemical Properties
Fibrin plays a crucial role in biochemical reactions, particularly in the process of blood clotting . It interacts with various enzymes and proteins, including thrombin and fibrinogen, to form a stable blood clot . The interaction between this compound and these biomolecules is essential for the maintenance of hemostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the interaction between this compound and β-amyloid (Aβ) forms plasmin-resistant abnormal blood clots, and increased this compound deposition is found in the brains of Alzheimer’s disease patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, Aβ binding to fibrinogen induces a structural change in the C-terminal region of the fibrinogen β-chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Fibrin is typically prepared from fibrinogen through the action of thrombin. The process involves combining fibrinogen with thrombin in the presence of calcium ions, which facilitates the conversion of fibrinogen to this compound. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: In industrial settings, this compound is often produced using platelet-rich this compound (PRF) protocols. These protocols involve centrifugation of whole blood to concentrate platelets and fibrinogen, followed by activation with thrombin to form this compound. Various protocols exist, differing in centrifugation speeds and times to optimize the yield and quality of this compound .
化学反应分析
Types of Reactions: Fibrin undergoes several types of reactions, primarily polymerization and cross-linking. The polymerization of this compound involves the formation of long this compound threads from fibrinogen through the action of thrombin. Cross-linking, facilitated by factor XIII, stabilizes the this compound network by forming covalent bonds between this compound molecules .
Common Reagents and Conditions:
Thrombin: Converts fibrinogen to this compound.
Calcium Ions: Essential for the activation of thrombin and factor XIII.
Factor XIII: Facilitates the cross-linking of this compound molecules.
Major Products Formed: The primary product formed from these reactions is a stable this compound clot, which serves as a hemostatic plug to stop bleeding .
科学研究应用
Fibrin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model system to study polymerization and cross-linking reactions. Its well-characterized structure and formation process make it an ideal subject for investigating the principles of protein polymerization .
Biology: In biology, this compound is used to study cell-matrix interactions, as it provides a natural scaffold for cell attachment and migration. It is also used in tissue engineering to create three-dimensional structures that mimic the extracellular matrix .
Medicine: this compound is widely used in medical applications, including wound healing, tissue regeneration, and as a hemostatic agent. This compound glue, a mixture of fibrinogen and thrombin, is used to seal wounds and promote healing. Platelet-rich this compound is used in regenerative medicine to enhance tissue repair and regeneration .
Industry: In the industrial sector, this compound is used in the production of biomaterials and medical devices. Its biocompatibility and ability to form stable gels make it a valuable component in various biomedical applications .
相似化合物的比较
Fibrin can be compared to other blood clotting proteins such as fibrinogen and this compound degradation products (FDPs).
Fibrinogen: Fibrinogen is the precursor to this compound and is converted to this compound by thrombin. Unlike this compound, fibrinogen is soluble and does not form clots on its own .
This compound Degradation Products (FDPs): FDPs are fragments of this compound that are produced during the breakdown of a clot. They are used as markers for clot formation and breakdown in clinical diagnostics. Unlike this compound, FDPs do not contribute to clot stability .
Uniqueness of this compound: this compound’s unique ability to form stable, cross-linked clots distinguishes it from other clotting proteins. Its role in providing structural support to clots and facilitating wound healing makes it an essential component of the hemostatic process .
Conclusion
This compound is a vital protein in the blood clotting process, with significant applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it an indispensable tool in various fields, from tissue engineering to clinical diagnostics.
属性
IUPAC Name |
2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVNKXGVNDBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864142 | |
Record name | Glycyl-N-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92235-99-9, 9001-31-4 | |
Record name | Glycyl-N-methylglycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fibrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fibrins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYL-N-METHYLGLYCINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fibrin contribute to hemostasis?
A: Fibrinogen, a soluble plasma protein, is converted to insoluble this compound by the action of thrombin. [] This conversion triggers this compound monomer self-assembly into a network, forming the structural basis of a blood clot and stemming blood loss. [, ]
Q2: Can fibrinogen influence inflammation?
A: Yes, fibrinogen is recognized as a proinflammatory factor. It interacts with inflammatory cells via specific ligand-receptor interactions, impacting immune and inflammatory responses. [, ]
Q3: How does this compound influence wound healing?
A: this compound provides a temporary matrix for cell migration and proliferation, crucial for revascularization and tissue repair in the initial stages of wound healing. []
Q4: What is the role of fibrinolysis in regulating this compound’s effects?
A: Fibrinolysis, the enzymatic degradation of this compound, is essential for removing this compound deposits and preventing vascular occlusion after wound healing. This process is tightly regulated to ensure timely this compound removal without hindering tissue repair. [, ]
Q5: Can the structure of this compound affect its breakdown by fibrinolytic enzymes?
A: Yes, this compound structure significantly affects fibrinolysis. Clots with thinner this compound fibers, formed under high ionic strength or thrombin concentration, dissolve slowly, while clots with thicker fibers dissolve more rapidly. []
Q6: What factors influence the rate of fibrinolysis besides this compound structure?
A: The rate of plasminogen activation by tissue-type plasminogen activator (tPA) and the presence of fibrinolytic inhibitors, such as α2-antiplasmin, also affect the rate of fibrinolysis. [, ]
Q7: Can red blood cells affect the lytic susceptibility of this compound?
A: Yes, red blood cells (RBCs) interact with fibrinogen and modify the structure of this compound, making it more resistant to lysis. [] This effect is mediated by an eptifibatide-sensitive receptor on RBCs. []
Q8: How does the presence of RBCs in a clot affect fibrinolysis?
A: RBCs in a clot hinder the binding of tPA to this compound, leading to reduced plasminogen activation and slower clot dissolution. [] This effect contributes to the lytic resistance of this compound containing RBCs. []
Q9: What is the basic structure of fibrinogen?
A: Fibrinogen is a large, hexameric glycoprotein with a molecular weight of 360 kDa. It comprises three pairs of polypeptide chains (Aα, Bβ, and γ) encoded by the FGA, FGB, and FGG genes, respectively. []
Q10: What are γ′ chains in fibrinogen?
A: γ′ chains are variants of the fibrinogen γ chain. They possess a unique, highly anionic carboxyl-terminal sequence that distinguishes them from the regular γ chains. []
Q11: Where does thrombin bind with high affinity on fibrinogen?
A: The high-affinity thrombin-binding site resides specifically within the D domains located on the γ′ chains of fibrinogen. []
Q12: How is this compound used in a clinical setting?
A: this compound sealants, often containing concentrated fibrinogen and thrombin, are used in surgery as hemostatic agents and tissue adhesives. They are also being explored for drug delivery and promoting wound healing. [, , ]
Q13: How does the concentration of thrombin used in this compound sealants affect their properties?
A: The concentration of thrombin used during this compound polymerization influences the final structure of the this compound matrix, which in turn can affect cell invasion and ultimately, tissue regeneration. []
Q14: Are there limitations to using this compound sealants for bone tissue engineering?
A: Studies show that this compound sealants, in their current form, may not be ideal for enhancing bone tissue invasion into scaffolds. The high thrombin concentrations typically used can actually delay bony wound healing. []
Q15: What challenges exist in using this compound for tissue engineering?
A: Balancing the structural properties of this compound matrices for optimal cell invasion and tissue integration remains a challenge. [] Finding the optimal fibrinogen and thrombin concentrations for specific applications is crucial. []
Q16: Can fibrinogen be modified to investigate specific functions?
A: Yes, recombinant fibrinogen with specific deletions, such as Aα251 fibrinogen lacking the αC domain, can be synthesized to study the role of individual domains in functions like polymerization. []
Q17: How does the αC domain of fibrinogen influence this compound polymerization?
A: The αC domain appears to play a subtle role in the lateral aggregation of this compound monomers, less pronounced than initially thought from studies using fibrinogen fragment X. []
Q18: Can fibrinogen levels be used to assess disease risk?
A: Yes, elevated fibrinogen levels are recognized as an independent risk factor for cardiovascular disease. [, ] Genetic factors significantly contribute to the variability of fibrinogen levels in the population. []
Q19: Is there a link between fibrinogen and Alzheimer's disease?
A: Research suggests a link between fibrinogen and Alzheimer's disease (AD). Fibrinogen interacts with amyloid-beta (Aβ), leading to the formation of plasmin-resistant clots and increased this compound deposition in the brains of AD patients. []
Q20: How does Aβ interaction with fibrinogen impact fibrinolysis?
A: Aβ binds to fibrinogen, blocking specific plasmin cleavage sites and making the resulting this compound more resistant to degradation. This leads to an accumulation of plasmin-resistant this compound degradation products. []
Q21: Is this compound biocompatible?
A: this compound, being a natural component of the blood clotting cascade, is inherently biocompatible. Its biodegradability is also crucial for its role as a temporary scaffold during wound healing. [, ]
Q22: What are some key historical milestones in this compound research?
A: The discovery of thrombin's enzymatic activity in converting fibrinogen to this compound revolutionized our understanding of blood clotting. [] The identification of fibrinogen's structure and the intricate mechanisms governing fibrinolysis have further advanced the field. [, ]
Q23: What are some promising areas of cross-disciplinary this compound research?
A: The diverse roles of this compound in hemostasis, inflammation, wound healing, and disease pathogenesis have sparked interdisciplinary collaborations. [] Combining expertise in biochemistry, immunology, biomaterials science, and clinical medicine is crucial for developing novel therapeutics and diagnostics. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。